3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde
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Overview
Description
3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific bromination and methylation, which confer distinct chemical properties and biological activities .
Properties
CAS No. |
666840-43-3 |
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Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[3,2-b]indole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN2O/c1-15-9-5-3-2-4-7(9)11-12(15)10(13)8(6-16)14-11/h2-6,14H,1H3 |
InChI Key |
SBDDILVUOHHHPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(N3)C=O)Br |
Origin of Product |
United States |
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